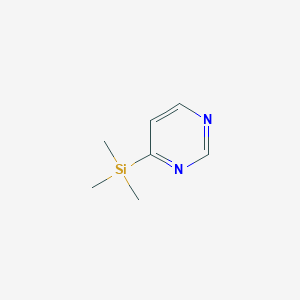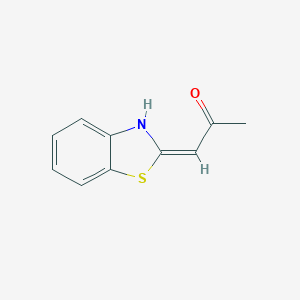![molecular formula C19H19N3O3 B070687 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one CAS No. 165615-84-9](/img/structure/B70687.png)
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as a selective dopamine D3 receptor antagonist and has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D3 receptors, which are involved in the regulation of reward and motivation. This compound has been studied for its potential use in the treatment of drug addiction, depression, and schizophrenia.
Wirkmechanismus
The mechanism of action of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one involves its ability to selectively block dopamine D3 receptors. This receptor subtype is involved in the regulation of reward and motivation, and its blockade has been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition.
Biochemische Und Physiologische Effekte
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have antidepressant and antipsychotic effects in animal models of depression and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one is its high selectivity for dopamine D3 receptors. This allows for more precise targeting of this receptor subtype, which is involved in the regulation of reward and motivation. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists. Another potential direction is the study of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders should be further explored.
Synthesemethoden
The synthesis of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one involves a multi-step process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenylmethylenemalononitrile. The second step involves the reaction of 2,5-dimethoxyphenylmethylenemalononitrile with hydrazine hydrate to form 5-(2,5-dimethoxyphenyl)imidazole-4-carboxaldehyde. The final step involves the reaction of 5-(2,5-dimethoxyphenyl)imidazole-4-carboxaldehyde with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one.
Eigenschaften
CAS-Nummer |
165615-84-9 |
|---|---|
Produktname |
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one |
Molekularformel |
C19H19N3O3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
5-[(2,5-dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one |
InChI |
InChI=1S/C19H19N3O3/c1-24-13-3-4-18(25-2)12(7-13)9-15-14-10-17-16(21-19(23)22-17)8-11(14)5-6-20-15/h3-4,7-8,10H,5-6,9H2,1-2H3,(H2,21,22,23) |
InChI-Schlüssel |
CJUGSAUGBTZRFB-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)CC2=C3C=C4C(=NC(=O)N4)C=C3CCN2 |
SMILES |
COC1=CC(=C(C=C1)OC)CC2=NCCC3=CC4=C(C=C32)NC(=O)N4 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)CC2=C3C=C4C(=NC(=O)N4)C=C3CCN2 |
Synonyme |
2H-Imidazo[4,5-g]isoquinolin-2-one, 5-[(2,5-dimethoxyphenyl)methyl]-1,3,7,8-tetrahydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



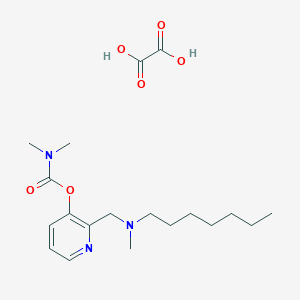
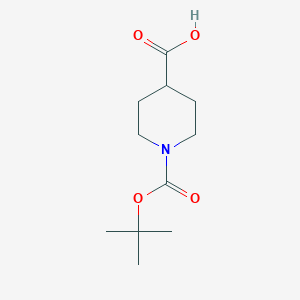
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)
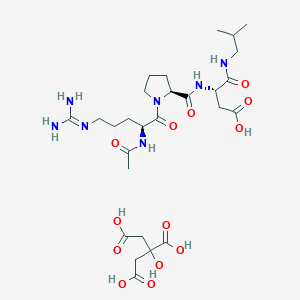
![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)
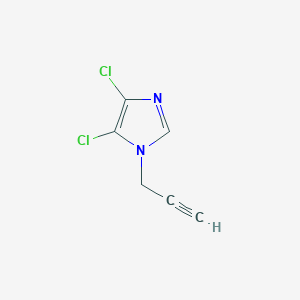

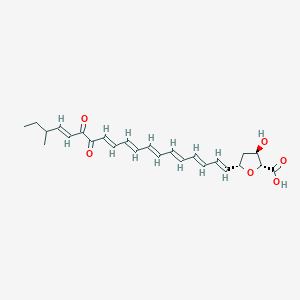
![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)

